Tetrabutylammonium pyridin-2-olate
Overview
Description
Tetrabutylammonium pyridin-2-olate is a chemical compound that has gained attention for its utility in organic synthesis. It is particularly known for its role as a reagent in the efficient synthesis of N-aryl pyridine-2-ones. This compound is characterized by its ability to facilitate mild, high-yielding, and chemoselective reactions, making it a valuable tool in various chemical processes .
Mechanism of Action
Target of Action
Tetrabutylammonium pyridin-2-olate primarily targets aryl iodides . Aryl iodides are organic compounds containing an iodine atom bonded to an aromatic ring. They play a crucial role in various organic synthesis reactions.
Mode of Action
The compound interacts with its targets through CuI-catalyzed coupling reactions . In this reaction, this compound and aryl iodides are combined under the influence of a copper(I) iodide (CuI) catalyst. The reaction is mild, high-yielding, and remarkably chemoselective, favoring N-arylation over O-arylation . It also tolerates labile functional groups .
Biochemical Pathways
The CuI-catalyzed coupling reaction leads to the efficient synthesis of N-aryl pyridine-2-ones . N-aryl pyridine-2-ones are important synthetic intermediates and structural motifs in many biologically active molecules .
Result of Action
The result of the action of this compound is the efficient synthesis of N-aryl pyridine-2-ones . These are important synthetic intermediates and structural motifs in many biologically active molecules .
Action Environment
The action of this compound is influenced by the presence of a CuI catalyst and the nature of the aryl iodide substrate . The reaction is mild and tolerates labile functional groups, suggesting that it can occur in a variety of environmental conditions .
Preparation Methods
The preparation of tetrabutylammonium pyridin-2-olate typically involves the reaction of pyridin-2-ol with tetrabutylammonium hydroxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Reactants: Pyridin-2-ol and tetrabutylammonium hydroxide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: Pyridin-2-ol is dissolved in the solvent, and tetrabutylammonium hydroxide is added slowly with stirring.
Industrial production methods for this compound follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Tetrabutylammonium pyridin-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in CuI-catalyzed coupling reactions with aryl iodides to synthesize N-aryl pyridine-2-ones.
Oxidation and Reduction: While specific examples of oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions: The CuI-catalyzed coupling reaction typically involves the use of copper(I) iodide as a catalyst, along with an appropriate base and solvent.
The major products formed from these reactions are N-aryl pyridine-2-ones, which are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
Tetrabutylammonium pyridin-2-olate has a wide range of scientific research applications, including:
Chemistry: It is extensively used in organic synthesis for the preparation of N-aryl pyridine-2-ones and other heterocyclic compounds.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compounds synthesized using this compound may have potential biological activities and could be explored for medicinal chemistry applications.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Tetrabutylammonium pyridin-2-olate can be compared with other similar compounds, such as:
Tetrabutylammonium hydroxide: Used as a base in various organic reactions.
Pyridin-2-ol: The parent compound from which this compound is derived.
N-aryl pyridine-2-ones: The products of reactions involving this compound, which have similar structural features and applications.
The uniqueness of this compound lies in its ability to facilitate highly selective and efficient coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
pyridin-2-olate;tetrabutylazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H5NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-1-2-4-6-5/h5-16H2,1-4H3;1-4H,(H,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQLARMDVKUNPC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=NC(=C1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586527 | |
Record name | N,N,N-Tributylbutan-1-aminium pyridin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880762-06-1 | |
Record name | N,N,N-Tributylbutan-1-aminium pyridin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABUTYLAMMONIUM 2-PYRIDINOLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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